molecular formula C24H28N4O4S B2574858 N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894885-18-8

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2574858
CAS No.: 894885-18-8
M. Wt: 468.57
InChI Key: FCXLETBVEGHURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex molecule featuring a spirocyclic 1,4,8-triazaspiro[4.5]deca-1,3-diene core. Key functional groups include:

  • 2,5-dimethoxyphenyl carboxamide at position 6.
  • 4-methoxyphenyl and methylsulfanyl substituents at positions 2 and 3, respectively.
  • A conjugated diene system within the spiro framework, which may enhance electronic stability or receptor interaction.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-30-17-7-5-16(6-8-17)21-22(33-4)27-24(26-21)11-13-28(14-12-24)23(29)25-19-15-18(31-2)9-10-20(19)32-3/h5-10,15H,11-14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXLETBVEGHURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=CC(=C4)OC)OC)N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of spirocyclic derivatives with 3,8-diazaspiro[4.5]decane or related scaffolds. Below is a detailed comparison with analogs from the literature:

Structural Analogues and Substituent Effects
Compound Name Key Substituents Structural Differences vs. Target Compound
But-2-ynyl 8-(2,5-dimethoxyphenyl)carbonyl-3,8-diazaspiro[4.5]decane-3-carboxylate - 2,5-dimethoxyphenyl carbonyl
- But-2-ynyl ester at position 3
Lacks triazaspiro diene system; ester vs. carboxamide
2-[[8-(2,5-dimethylphenyl)sulfonyl-3,8-diazaspiro[4.5]decan-3-yl]carbonyl]anthracene-9,10-dione - 2,5-dimethylphenyl sulfonyl
- Anthracene dione moiety
Sulfonyl group; bulky anthracene dione imparts hydrophobicity
3-(2,6-dimethoxypyridin-3-yl)carbonyl-N-(3,5-dimethylphenyl)-3,8-diazaspiro[4.5]decane-8-carbothioamide - 2,6-dimethoxypyridinyl carbonyl
- Carbothioamide group
Pyridine ring vs. benzene; thioamide vs. carboxamide

Key Observations :

  • Carboxamide vs. Ester/Thioamide : The target compound’s carboxamide group may enhance hydrogen-bonding interactions compared to ester or thioamide analogs, which could influence solubility and target affinity .
  • Substituent Positioning : Methoxy groups on the phenyl rings (e.g., 2,5-dimethoxy vs. 2,6-dimethoxy) modulate steric and electronic effects, affecting receptor selectivity .
Pharmacological and Physicochemical Trends
  • Methylsulfanyl Group : May act as a hydrogen-bond acceptor or participate in hydrophobic interactions, influencing metabolic stability.
  • Spirocyclic Rigidity: Likely increases target selectivity but may reduce synthetic accessibility compared to non-spiro analogs.
Data Table: Hypothetical Comparative Properties
Property Target Compound But-2-ynyl Ester Analog Anthracene Dione Analog
Molecular Weight ~530 g/mol (estimated) ~480 g/mol ~620 g/mol
LogP 3.5 (predicted) 2.8 4.2
Key Pharmacophore Carboxamide, methylsulfanyl Ester, dimethoxyphenyl Sulfonyl, anthracene dione
Potential Target Kinase or GPCR Serine hydrolases Topoisomerase/DNA intercalation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.